

Spectroscopic Data of 5-Bromo-7-methoxybenzofuran: A Technical Guide

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Compound of Interest

Compound Name: 5-Bromo-7-methoxybenzofuran

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound **5-Bromo-7-methoxybenzofuran**. Due to the limited availability of directly published experimental spectra for this specific molecule, this document presents a detailed analysis of expected spectroscopic values derived from closely related structures and established principles of spectroscopic interpretation. The information herein serves as a valuable resource for the identification, characterization, and quality control of **5-Bromo-7-methoxybenzofuran** in research and development settings.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **5-Bromo-7-methoxybenzofuran**. These values are estimations based on the analysis of similar benzofuran derivatives and are intended to be a reference for experimental verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Spectroscopic Data for **5-Bromo-7-methoxybenzofuran**

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
~7.7 - 7.5	d	~2.0	H-4
~7.4 - 7.2	d	~2.0	H-6
~7.6	d	~2.2	H-2
~6.8	d	~2.2	H-3
~3.9	s	-	-OCH ₃

Table 2: Predicted ¹³C NMR Spectroscopic Data for **5-Bromo-7-methoxybenzofuran**

Chemical Shift (δ , ppm)	Assignment
~155	C-7a
~145	C-2
~140	C-7
~130	C-3a
~125	C-6
~120	C-4
~115	C-5
~105	C-3
~56	-OCH ₃

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for **5-Bromo-7-methoxybenzofuran**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3100-3000	Medium	C-H aromatic stretching
~2950-2850	Medium	C-H aliphatic stretching (-OCH ₃)
~1600-1450	Strong	C=C aromatic ring stretching
~1250-1200	Strong	C-O-C asymmetric stretching (furan ring)
~1100-1000	Strong	C-O-C symmetric stretching (methoxy)
~800-750	Strong	C-H aromatic out-of-plane bending
~700-600	Medium	C-Br stretching

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for **5-Bromo-7-methoxybenzofuran**

m/z	Relative Intensity (%)	Assignment
228/230	High	[M] ⁺ (presence of Br isotopes)
213/215	Moderate	[M-CH ₃] ⁺
185/187	Moderate	[M-CO-CH ₃] ⁺
104	Moderate	[M-Br-CO] ⁺

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for benzofuran derivatives, which are applicable to **5-Bromo-7-methoxybenzofuran**.

NMR Spectroscopy

A sample of the compound (5-10 mg for ^1H NMR, 20-50 mg for ^{13}C NMR) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, typically chloroform- d (CDCl_3) or dimethyl sulfoxide- d_6 ($\text{DMSO}-d_6$), in an NMR tube.[1] The choice of solvent depends on the solubility of the compound. Tetramethylsilane (TMS) is commonly used as an internal standard. Spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher for ^1H NMR and 75 MHz or higher for ^{13}C NMR.[2] Standard pulse sequences are used for both ^1H and ^{13}C NMR acquisitions. For ^{13}C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum.[1]

Infrared (IR) Spectroscopy

IR spectra can be obtained using a Fourier Transform Infrared (FTIR) spectrometer.[3] For solid samples, the KBr pellet method is common. A small amount of the compound is ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, the Attenuated Total Reflectance (ATR) technique can be used, where a small amount of the sample is placed directly on the ATR crystal.[3] The spectrum is typically recorded over a range of $4000\text{-}400\text{ cm}^{-1}$.

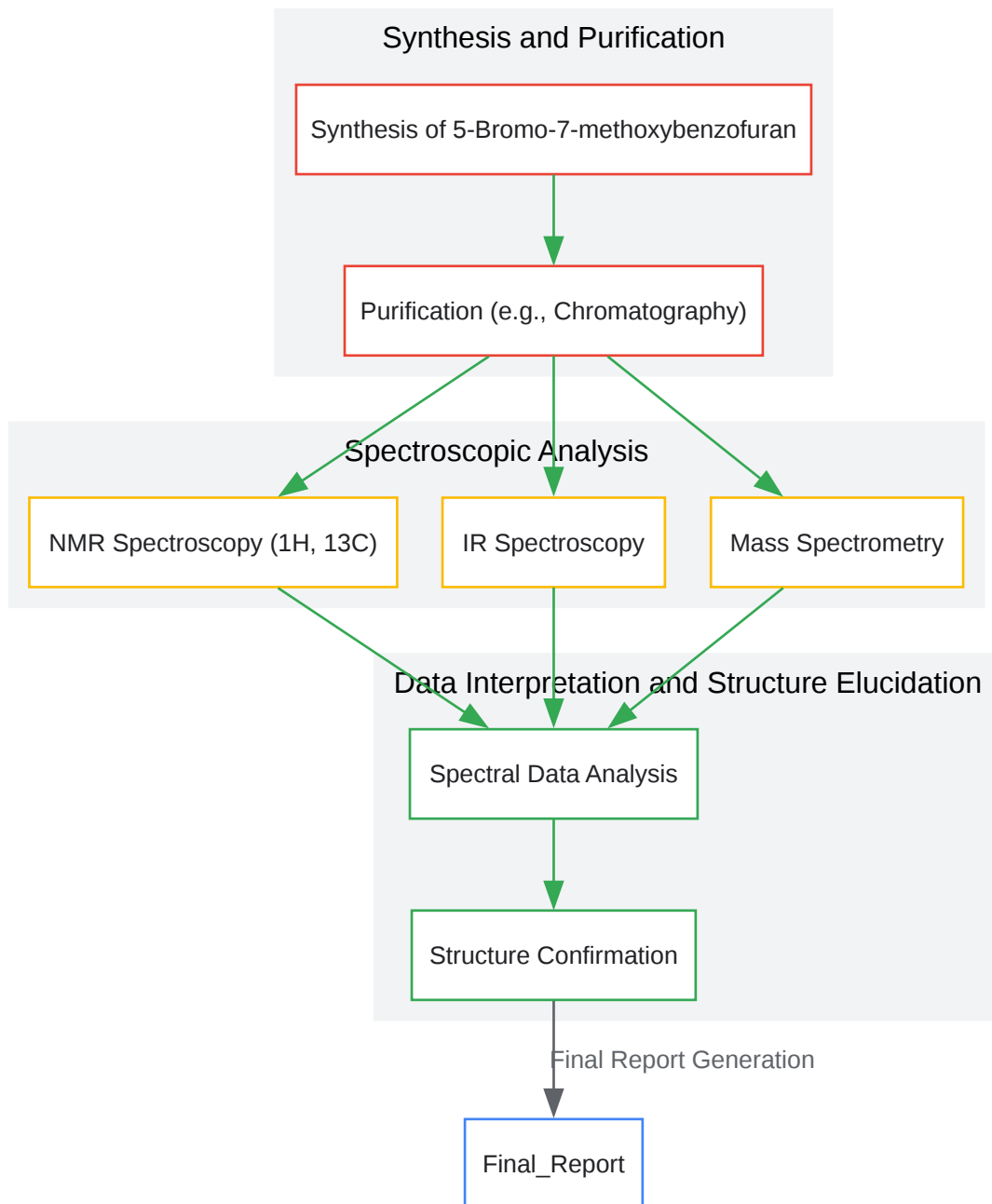
Mass Spectrometry (MS)

Mass spectra are typically acquired using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the ion source, often via a direct insertion probe or after separation by gas chromatography (GC). In EI-MS, the sample is bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation of the molecule. The resulting ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer and detected. High-resolution mass spectrometry (HRMS) can be employed for the precise determination of the molecular formula.[2]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized compound like **5-Bromo-7-methoxybenzofuran**.

Workflow for Spectroscopic Analysis of 5-Bromo-7-methoxybenzofuran

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Caption: General workflow for the synthesis, purification, and spectroscopic characterization of **5-Bromo-7-methoxybenzofuran**.

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